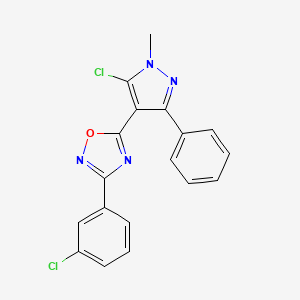

![molecular formula C21H17F3N4O3S B2362786 (5-甲基异恶唑-3-基)[(4-{[2-甲基-7-(三氟甲基)(4-喹啉基)]氨基}苯基)磺酰]胺 CAS No. 882253-03-4](/img/structure/B2362786.png)

(5-甲基异恶唑-3-基)[(4-{[2-甲基-7-(三氟甲基)(4-喹啉基)]氨基}苯基)磺酰]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the degradation of 5-methylisoxazol-3-carboxamide to 5-methylisoxazol-3-amine under the action of sodium hypochlorite. This is then condensed with p-acetamidophenylsulfonyl chloride to form 3-(p-acetamidophenylsulfonylamino)-5-methylisoxazole, which is then hydrolyzed under alkaline conditions to yield 3-(p-aminophenylsulfonylamino)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group. The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the functional groups present in the molecule. For instance, the amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group contribute to its unique properties.科学研究应用

Anticancer Activity

The isoxazole ring system has been widely explored as a key building block for drugs. Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including anticancer activity . Researchers have synthesized novel isoxazole/pyrazole derivatives and evaluated their cytotoxic potency against cancer cell lines. Some of these compounds demonstrated high efficacy against Panc-1 carcinoma cells, although their activity against Caco-2 cell lines was moderate to weak .

Mosquito Larvicidal Activity

3-Amino-5-methylisoxazole has been used in the synthesis of naphtho[1,2-e][1,3]oxazines with potential mosquito larvicidal activity .

Antimicrobial Properties

While specific studies on this compound are limited, isoxazole derivatives have shown diverse chemotherapeutic potentials. These include antimicrobial activities , such as antibacterial effects .

Heterocyclizations

Recent research has explored the chemical behavior of 3-amino-5-methylisoxazole in heterocyclizations . These reactions involve aromatic aldehydes, pyruvic acid, and their derivatives, leading to the formation of novel compounds .

Metal-Free Synthetic Routes

Metal-free synthetic routes to isoxazoles have gained attention. For instance, (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives have been synthesized with over 65% yields. These compounds exhibit biological activity, including cytotoxic effects .

未来方向

The future directions for this compound could involve further exploration of its potential uses in scientific research and drug development. Given its unique structure and properties, it could be a valuable tool in medicinal chemistry. Further studies could also explore the impact of isoxazole substituents on polymorph formation .

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3S/c1-12-9-18(17-8-3-14(21(22,23)24)11-19(17)25-12)26-15-4-6-16(7-5-15)32(29,30)28-20-10-13(2)31-27-20/h3-11H,1-2H3,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSYOZFOSJGCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)